An In-depth Technical Guide to the EZH2 Inhibitor GSK503: Mechanism of Action and Core Functional Insights
An In-depth Technical Guide to the EZH2 Inhibitor GSK503: Mechanism of Action and Core Functional Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function involves the trimethylation of histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous malignancies, making it a compelling target for therapeutic intervention. GSK503 is a potent and specific small molecule inhibitor of EZH2's methyltransferase activity. This technical guide provides a comprehensive overview of the mechanism of action of GSK503, supported by quantitative data, detailed experimental protocols, and visual representations of its impact on key signaling pathways.
Core Mechanism of Action
GSK503 is a potent and specific inhibitor of the EZH2 methyltransferase.[1][2][3] It competitively binds to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[4][5] This inhibition is highly selective for EZH2 over other histone methyltransferases.[2][3] The primary molecular consequence of GSK503 activity is a global reduction in the levels of H3K27me3.[2][6] This leads to the de-repression of PRC2 target genes, many of which are tumor suppressors, thereby inducing anti-proliferative and pro-apoptotic effects in cancer cells.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK503's biochemical and cellular activities.
Table 1: Biochemical Potency and Selectivity of GSK503
| Target | Assay Type | Value | Reference |
| EZH2 (Wild-Type and Mutant) | Apparent Ki (Kiapp) | 3 - 27 nM | [1][3][8] |
| EZH1 | Apparent Ki (Kiapp) | 636 nM (>200-fold selective over EZH1) | [1][9] |
| Other Histone Methyltransferases | Selectivity | >4000-fold selective | [1][2][3] |
Table 2: Cellular Activity of GSK503 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | Lymphoma | Growth Inhibition | IC50 | 0.5 - 20 µM | [3] |
| OPM-2 | Multiple Myeloma | Apoptosis | % Apoptosis (at 10 µM) | 26.56 ± 4.21% | [7] |
| RPMI-8226 | Multiple Myeloma | Apoptosis | % Apoptosis (at 10 µM) | 8.63 ± 0.37% | [7] |
| U87 | Glioma | Cell Proliferation | IC50 (at 48h) | ~5 µM | [10] |
| LN229 | Glioma | Cell Proliferation | IC50 (at 48h) | ~5 µM | [10] |
Key Signaling Pathways Modulated by GSK503
GSK503, by inhibiting EZH2, impacts several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.
The Core EZH2-H3K27me3 Pathway
The fundamental pathway affected by GSK503 is the canonical EZH2-mediated histone methylation pathway.
Caption: GSK503 inhibits the PRC2 complex, preventing H3K27 trimethylation.
Impact on NF-κB Signaling
Studies have shown that GSK503 can inhibit the NF-κB signaling pathway in multiple myeloma cells.[7] This leads to decreased expression of downstream targets like Bcl-2 and IL-6, promoting apoptosis.[7]
Caption: GSK503-mediated EZH2 inhibition leads to suppression of NF-κB signaling.
Modulation of the mTOR Signaling Pathway
In multiple myeloma cells, GSK503 has been shown to regulate the expression of the TIGIT ligand CD155 via the mTOR signaling pathway.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK503, EZH2 methyltransferase inhibitor (ab269819) | Abcam [abcam.com]
- 3. GSK503 |CAS:1346572-63-1 Probechem Biochemicals [probechem.com]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone methyltransferase EZH2 for immune interception of colorectal cancer in Lynch syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
